N-(2H-1,3-benzodioxol-5-yl)-6-hydroxypyrimidine-4-carboxamide

HDAC6 inhibition Epigenetics Cancer

N-(2H-1,3-benzodioxol-5-yl)-6-hydroxypyrimidine-4-carboxamide (CAS 2034441-62-6) is a synthetic small molecule belonging to the pyrimidine hydroxy amide class, characterized by a 1,3-benzodioxole moiety linked via an amide bond to a 6-hydroxypyrimidine-4-carboxamide core. This compound is structurally positioned within the broader patent landscape of histone deacetylase 6 (HDAC6) selective inhibitors, as exemplified by the Acetylon Pharmaceuticals patent family (e.g., US 9,409,890 and US 9,464,073) covering pyrimidine hydroxy amide compounds as protein deacetylase inhibitors.

Molecular Formula C12H9N3O4
Molecular Weight 259.221
CAS No. 2034441-62-6
Cat. No. B2482010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2H-1,3-benzodioxol-5-yl)-6-hydroxypyrimidine-4-carboxamide
CAS2034441-62-6
Molecular FormulaC12H9N3O4
Molecular Weight259.221
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=O)NC=N3
InChIInChI=1S/C12H9N3O4/c16-11-4-8(13-5-14-11)12(17)15-7-1-2-9-10(3-7)19-6-18-9/h1-5H,6H2,(H,15,17)(H,13,14,16)
InChIKeyQJVGXTCEXRTVGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2H-1,3-benzodioxol-5-yl)-6-hydroxypyrimidine-4-carboxamide (CAS 2034441-62-6): A Dual-Scaffold Heterocycle for HDAC6 and SDH Inhibitor Research


N-(2H-1,3-benzodioxol-5-yl)-6-hydroxypyrimidine-4-carboxamide (CAS 2034441-62-6) is a synthetic small molecule belonging to the pyrimidine hydroxy amide class, characterized by a 1,3-benzodioxole moiety linked via an amide bond to a 6-hydroxypyrimidine-4-carboxamide core . This compound is structurally positioned within the broader patent landscape of histone deacetylase 6 (HDAC6) selective inhibitors, as exemplified by the Acetylon Pharmaceuticals patent family (e.g., US 9,409,890 and US 9,464,073) covering pyrimidine hydroxy amide compounds as protein deacetylase inhibitors [1]. Concurrently, its benzodioxole-pyrimidine hybrid architecture aligns it with a distinct research axis exploring succinate dehydrogenase (SDH) inhibition for agricultural fungicide development [2]. This dual-relevance scaffold makes it a versatile probe for epigenetic and agrochemical discovery programs.

Procurement Risk in N-(2H-1,3-benzodioxol-5-yl)-6-hydroxypyrimidine-4-carboxamide: Why In-Class Analogs Are Not Interchangeable


The 1,3-benzodioxole-pyrimidine carboxamide chemotype exhibits highly sensitive structure-activity relationships (SAR) where minor modifications profoundly alter target potency and selectivity. For instance, within the SDH inhibitor series, the specific substitution pattern on the pyrimidine ring dictates whether a compound achieves fungicidal activity comparable to the commercial standard boscalid (IC50: 3.40 µM) or remains significantly less active [1]. Similarly, in the HDAC6 inhibitor space, the nature of the 'cap' group (e.g., benzodioxole vs. other aryl/heteroaryl moieties) is a critical determinant of isoform selectivity and cellular potency, as established by the foundational Acetylon patent SAR [2]. Simply substituting N-(2H-1,3-benzodioxol-5-yl)-6-hydroxypyrimidine-4-carboxamide with a regioisomeric or analog compound without rigorous side-by-side validation risks selecting a molecule with orders-of-magnitude lower target engagement, jeopardizing the reproducibility of biological assays and the validity of structure-based hit expansion.

N-(2H-1,3-benzodioxol-5-yl)-6-hydroxypyrimidine-4-carboxamide (2034441-62-6): Quantified Differentiators vs. Closest Analogs


HDAC6 Inhibitory Potency: Class-Level Benchmarking Against Selective Probe BRD 9757

The target compound belongs to the pyrimidine hydroxy amide class of HDAC6 inhibitors described in U.S. Patent 9,409,890, which establishes that compounds bearing a heteroaryl cap group (such as 1,3-benzodioxole) linked to a hydroxypyrimidine zinc-binding group exhibit HDAC6 inhibitory activity in the low nanomolar range [1]. As a structural analog within this patented chemotype, the target compound is expected to demonstrate HDAC6 potency comparable to or exceeding the well-characterized HDAC6 probe BRD 9757 (IC50 = 30 nM), with the critical differentiation being its non-hydroxamic acid zinc-binding pharmacophore, which is associated with improved selectivity and reduced off-target metal chelation [2].

HDAC6 inhibition Epigenetics Cancer

SDH Inhibitory Activity: Cross-Study Comparison with Commercial Fungicide Boscalid

In a 2022 study, a closely related 1,3-benzodioxole-pyrimidine derivative (compound 5c) demonstrated potent succinate dehydrogenase (SDH) inhibitory activity with an IC50 of 3.41 µM, which was statistically equivalent to the commercial fungicide boscalid (IC50: 3.40 µM) [1]. Given the structural homology—specifically the shared 1,3-benzodioxole-pyrimidine core—N-(2H-1,3-benzodioxol-5-yl)-6-hydroxypyrimidine-4-carboxamide is positioned as a potential SDH inhibitor scaffold. The target compound's 6-hydroxy substitution on the pyrimidine ring may further modulate hydrogen-bonding interactions within the SDH ubiquinone-binding pocket, potentially offering a differentiated binding mode compared to the 4-oxo analogs described in the literature.

Succinate dehydrogenase Fungicide Agrochemistry

Structural Differentiation from the Ethoxy Analog: Impact on Physicochemical and ADME Properties

The direct ethoxy analog, N-(2H-1,3-benzodioxol-5-yl)-6-ethoxypyrimidine-4-carboxamide, substitutes the 6-hydroxy group with a 6-ethoxy moiety, increasing lipophilicity (cLogP) by approximately 0.8–1.2 log units and adding roughly 28 Da to the molecular weight . The target compound's free 6-hydroxy group provides a hydrogen-bond donor (HBD) that can engage in key interactions with catalytic zinc or active-site residues in HDAC enzymes, whereas the ethoxy analog lacks this HBD capacity, potentially reducing zinc-chelating efficiency. Additionally, the 6-hydroxy group offers a synthetic handle for further derivatization (e.g., prodrug esters, PROTAC linkers), a versatility not present in the ethoxy analog [1].

Medicinal chemistry SAR Drug-likeness

Procurement-Led Application Scenarios for N-(2H-1,3-benzodioxol-5-yl)-6-hydroxypyrimidine-4-carboxamide (CAS 2034441-62-6)


HDAC6-Selective Inhibitor Development: Hit Expansion and SAR Probing

A medicinal chemistry team seeking to diversify away from hydroxamic acid-based HDAC6 inhibitors can procure this compound as a core scaffold. Its 6-hydroxypyrimidine zinc-binding group offers a distinct pharmacophore that, as established by the Acetylon patent SAR, can achieve HDAC6 selectivity without the genotoxicity risks associated with hydroxamates [1]. The benzodioxole cap group provides a rigid, planar aromatic system predicted to interact favorably with the HDAC6 L1 loop pocket, a key selectivity determinant. Researchers can use this compound to establish baseline biochemical IC50 values and selectivity profiles against HDAC isoforms 1, 2, and 8, thereby anchoring a new lead series.

Agrochemical Fungicide Discovery: SDH Resistance-Breaking Scaffold

Given the structural homology to compound 5c, which demonstrated boscalid-equivalent SDH inhibition (IC50: 3.41 µM vs. 3.40 µM), this compound can serve as a starting point for agrochemical discovery programs targeting SDH mutations that confer resistance to commercial carboxamides [2]. The 6-hydroxy substitution may enable binding to SDH variants with altered ubiquinone-binding site conformations, addressing a critical need for next-generation fungicides with novel binding modes.

Bifunctional Degrader (PROTAC) Synthesis: HDAC6-Targeting Chimeras

The presence of a free 6-hydroxy group on the pyrimidine ring provides a convenient, solvent-exposed attachment point for polyethylene glycol (PEG) linkers, making this compound an ideal HDAC6-binding warhead for proteolysis-targeting chimera (PROTAC) development [3]. Unlike the ethoxy analog, which lacks this handle, the target compound can be directly functionalized without the need for de novo synthesis of a modified scaffold, accelerating the design-make-test cycle for bifunctional degrader libraries.

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